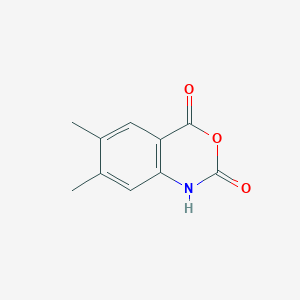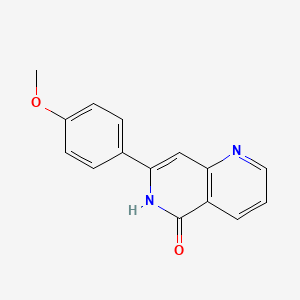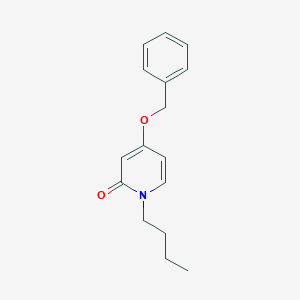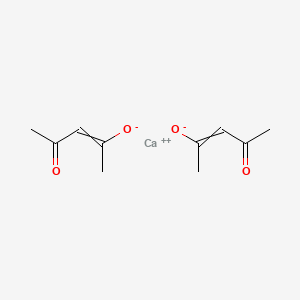
Calcium bis(4-oxopent-2-en-2-olate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white crystalline powder that is commonly used in various industrial and scientific applications . This compound is known for its stability and versatility, making it a valuable component in many chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium bis(4-oxopent-2-en-2-olate) can be synthesized through the reaction of calcium hydroxide with acetylacetone. The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying . The general reaction is as follows:
Ca(OH)2+2CH3COCH2COCH3→Ca(C5H7O2)2+2H2O
Industrial Production Methods
In industrial settings, the production of calcium;4-oxopent-2-en-2-olate involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include additional purification steps such as recrystallization to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Calcium bis(4-oxopent-2-en-2-olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different calcium-containing compounds.
Substitution: The compound can participate in substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with calcium;4-oxopent-2-en-2-olate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield calcium carbonate, while substitution reactions can produce a variety of calcium-ligand complexes .
Aplicaciones Científicas De Investigación
Calcium bis(4-oxopent-2-en-2-olate) has numerous applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of calcium;4-oxopent-2-en-2-olate involves its ability to coordinate with various molecules and ions. This coordination can influence the reactivity and stability of the compound in different chemical environments. The molecular targets and pathways involved include interactions with enzymes, proteins, and other biomolecules, which can affect cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) 4-oxopent-2-en-2-olate: Similar in structure but contains cobalt instead of calcium.
Magnesium acetylacetonate: Another metal acetylacetonate with magnesium as the central metal ion.
Zinc acetylacetonate: Contains zinc and exhibits similar coordination properties.
Uniqueness
Calcium bis(4-oxopent-2-en-2-olate) is unique due to its specific coordination chemistry and the stability it provides in various applications. Its ability to act as a heat stabilizer and catalyst distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C10H14CaO4 |
|---|---|
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
calcium;4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Ca/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |
Clave InChI |
QAZYYQMPRQKMAC-UHFFFAOYSA-L |
SMILES canónico |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[(Benzyloxy)carbonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B8691335.png)
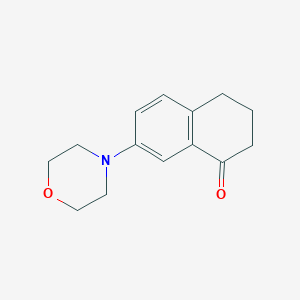
![5-[(2-Methoxyethoxy)methoxy]-2-nitrobenzaldehyde](/img/structure/B8691352.png)
![2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B8691354.png)
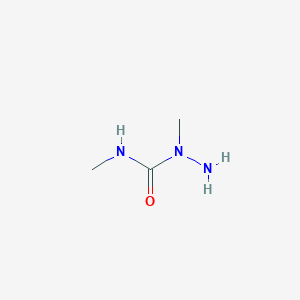
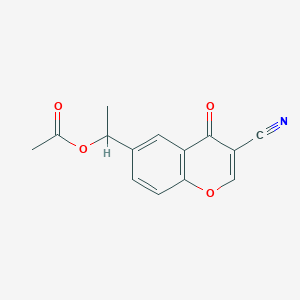
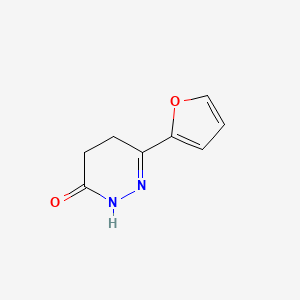
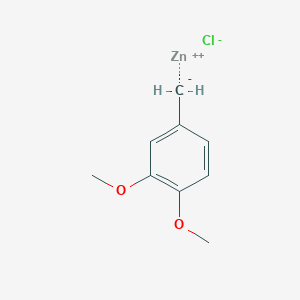
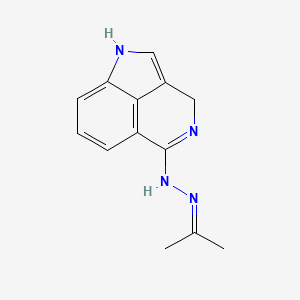
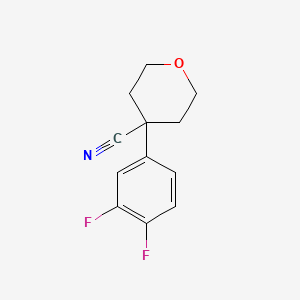
![5-Bromo-N-methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B8691427.png)
